2-[methyl(prop-2-yn-1-yl)amino]-N-(1-phenylethyl)acetamide
Description
2-[methyl(prop-2-yn-1-yl)amino]-N-(1-phenylethyl)acetamide is an organic compound with a complex structure that includes both alkyne and amide functional groups
Properties
IUPAC Name |
2-[methyl(prop-2-ynyl)amino]-N-(1-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-4-10-16(3)11-14(17)15-12(2)13-8-6-5-7-9-13/h1,5-9,12H,10-11H2,2-3H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSZBLGFEOBWOQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CN(C)CC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[methyl(prop-2-yn-1-yl)amino]-N-(1-phenylethyl)acetamide typically involves multiple steps:
Starting Materials: The synthesis begins with prop-2-yn-1-amine and 1-phenylethylamine.
Formation of Intermediate: The initial step involves the reaction of prop-2-yn-1-amine with an appropriate acylating agent to form an intermediate.
Coupling Reaction: This intermediate is then coupled with 1-phenylethylamine under controlled conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[methyl(prop-2-yn-1-yl)amino]-N-(1-phenylethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form saturated amines.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces saturated amines.
Substitution: Produces substituted amides or other derivatives.
Scientific Research Applications
2-[methyl(prop-2-yn-1-yl)amino]-N-(1-phenylethyl)acetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[methyl(prop-2-yn-1-yl)amino]-N-(1-phenylethyl)acetamide involves its interaction with specific molecular targets. The alkyne group can participate in click chemistry reactions, while the amide group can form hydrogen bonds with biological molecules, influencing their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Prop-2-yn-1-amine: A simpler compound with similar alkyne functionality.
N-(1-phenylethyl)acetamide: Shares the amide group but lacks the alkyne functionality.
Uniqueness
2-[methyl(prop-2-yn-1-yl)amino]-N-(1-phenylethyl)acetamide is unique due to the combination of alkyne and amide groups, which confer distinct reactivity and potential for diverse applications. This dual functionality makes it a versatile compound in both synthetic and biological contexts.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
